对苯二甲酸二异丙酯

描述

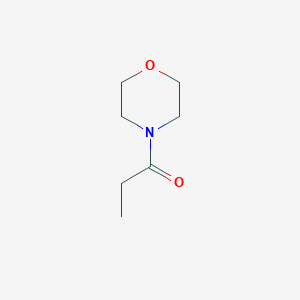

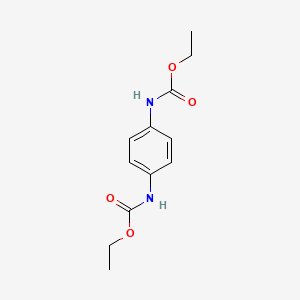

Diisopropyl terephthalate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester, and 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate .

Physical And Chemical Properties Analysis

Diisopropyl terephthalate has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . Further physical and chemical properties are not provided in the search results.

科学研究应用

1. 遗传毒性测试

对苯二甲酸二异丙酯虽然没有明确提及,但可以与对类似化合物如对苯二甲酸二(2-乙基己基)酯 (DEHT) 的研究联系起来。DEHT 作为聚合物材料中的增塑剂,已对其遗传毒性进行了测试。已发现它在各种检测中均无遗传毒性,类似于其异构体 DEHP,包括 Ames 沙门氏菌细菌诱变试验和中国仓鼠卵巢细胞诱变试验 (Barber, 1994)。

2. 在钠离子电池中的应用

对苯二甲酸衍生物,如对苯二甲酸钠,已被合成并评估为钠离子电池的负极材料。它们表现出有希望的电化学性能,例如在多次循环中容量衰减最小,使其成为电池技术中使用的合适候选物 (Park et al., 2012)。

3. 声化学研究

对苯二甲酸根离子是声化学研究中不可或缺的一部分,特别是在对苯二甲酸剂量计中,该剂量计是用于测量羟基自由基产生的工具。研究表明,羟基自由基会添加到对苯二甲酸根离子中,从而产生可识别的产物,有助于理解水的声解 (Fang et al., 1996)。

4. 聚合物加工中的成核剂

与对苯二甲酸二异丙酯密切相关的化合物,如二环己基对苯二甲酰胺,被用作聚合物加工中的有效成核剂,例如在等规聚丙烯中。它们已显示出形成特殊超分子结构的能力,从而增强了刚度和韧性等机械性能 (Horváth et al., 2017)。

5. 聚合物中的结晶研究

对聚对苯二甲酸乙二醇酯及其在非等温条件下的结晶行为的研究提供了聚合物科学的见解。这项研究有助于理解结晶动力学以及冷却速率对聚合物的な影响 (Wasiak et al., 1999)。

6. 生物医学应用

研究探索了聚对苯二甲酸乙二醇酯等商用聚合物在生物医学中的应用,特别是在软组织置换中。这项研究强调了聚合物作为医学植入物生物相容材料的重要性 (Puskas & Chen, 2004)。

安全和危害

The safety data sheet for a related compound, Diisopropyl methylphosphonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

While specific future directions for Diisopropyl terephthalate are not mentioned in the search results, there is a growing interest in the biodegradation of plastics, including PET, due to environmental concerns . This suggests that future research may focus on the biodegradability of Diisopropyl terephthalate and its potential uses in sustainable practices.

作用机制

Target of Action

Diisopropyl terephthalate, like other phthalates, is primarily used as a plasticizer in various industries . The primary targets of diisopropyl terephthalate are the plastic products where it is used to increase their flexibility, transparency, and longevity . It is also known to interact with hormone synthesis, transport, and metabolism, thereby affecting the hormone balance of the organism .

Mode of Action

Diisopropyl terephthalate interacts with its targets by getting incorporated into the plastic products during their manufacturing process . It enhances the flexibility and durability of these products. In biological systems, it can interfere with endocrine functions by disrupting the normal hormonal balance .

Biochemical Pathways

It is known that phthalates, in general, can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .

Pharmacokinetics

It is known that diisopropyl terephthalate is a water-insoluble compound

Result of Action

The primary result of the action of diisopropyl terephthalate is the increased flexibility and durability of plastic products . In biological systems, exposure to diisopropyl terephthalate can potentially lead to endocrine disruption and neurological disorders .

Action Environment

The action of diisopropyl terephthalate can be influenced by various environmental factors. For instance, its use and effectiveness as a plasticizer can be affected by the physical properties of the plastic products it is incorporated into . In biological systems, factors such as the organism’s overall health, age, and exposure to other chemicals can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

dipropan-2-yl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDSKSILZNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214428 | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-84-0 | |

| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

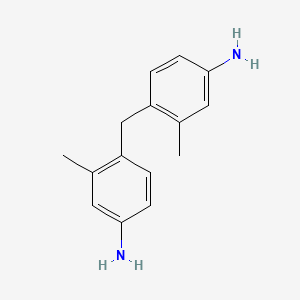

![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)

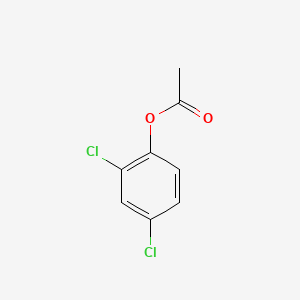

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)